molecular formula C10H18O3 B8381387 1-Tert-butoxyethyl methacrylate

1-Tert-butoxyethyl methacrylate

Cat. No. B8381387
M. Wt: 186.25 g/mol
InChI Key: MLYNUBSZHMBILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067601B2

Procedure details

The reaction procedure of Example 1 was repeated using equimolar amounts of tert-butylvinyl ether and methacrylic acid. The structure of the product, 1-tert-butoxyethyl methacrylate (Compound D) was obtained in 79% yield. Compound D is an example of a mono-functional alpha-alkoxyalkyl(meth)acrylate which may optionally be included with multi-functional alpha-alkoxyalkyl(meth)acrylate compounds in compositions of the present invention. The structure of Compound D was confirmed by 1H NMR and infrared spectral analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH:6]=[CH2:7])([CH3:4])([CH3:3])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:8]([O:13][CH:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH3:7])(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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